molecular formula C17H19NO4S B2680788 methyl 2-(2-methyl-N-(4-methylphenyl)sulfonylanilino)acetate CAS No. 425609-96-7

methyl 2-(2-methyl-N-(4-methylphenyl)sulfonylanilino)acetate

Cat. No. B2680788
CAS RN: 425609-96-7
M. Wt: 333.4
InChI Key: BSMIEVNEDHWJQV-UHFFFAOYSA-N
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Description

Methyl 2-(2-methyl-N-(4-methylphenyl)sulfonylanilino)acetate, also known as MMSA, is a chemical compound that has gained significant attention in the field of scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 399.51 g/mol. MMSA has been found to exhibit various biological activities, making it a promising candidate for drug development.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Sulfone Derivatives : Sulfone derivatives, similar in structural complexity to "methyl 2-(2-methyl-N-(4-methylphenyl)sulfonylanilino)acetate," have been synthesized through various chemical reactions. For instance, the synthesis of clopidogrel sulfate, a compound with sulfone groups, involves esterification and optical resolution processes followed by condensation reactions, showcasing a methodology that could be applicable to synthesizing related compounds (Hu Jia-peng, 2012).

Catalytic Applications : Sulfonation of specific compounds with chlorosulfonic acid in acetic anhydride leads to sulfonic acids and sulfonate salts. These processes are crucial in developing catalysts for various chemical reactions, indicating the potential catalytic applications of sulfone derivatives in organic synthesis (Martin Zábranský et al., 2018).

Medicinal Chemistry Applications

Anti-inflammatory and Antitumor Effects : A novel class of cyclooxygenase inhibitors, including sulfone derivatives, has been explored for their anti-inflammatory activity and in vitro antitumor effects. These compounds demonstrate significant potential in developing new therapeutic agents, highlighting the importance of sulfone derivatives in medicinal chemistry (Y. Harrak et al., 2010).

Material Science and Separation Technologies

Membrane Technology : Research on the concentration and separation of amino acid derivatives in organic solvents using membrane technology points to the utility of sulfone derivatives in enhancing membrane performance for industrial applications. This underscores the relevance of such compounds in separation sciences and materials engineering (K. K. Reddy et al., 1996).

properties

IUPAC Name

methyl 2-(2-methyl-N-(4-methylphenyl)sulfonylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-13-8-10-15(11-9-13)23(20,21)18(12-17(19)22-3)16-7-5-4-6-14(16)2/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMIEVNEDHWJQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate

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